molecular formula C14H14F3N3 B1376127 [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-91-0

[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No.: B1376127
CAS No.: 1311279-91-0
M. Wt: 281.28 g/mol
InChI Key: OIQWMLJRTVRUFE-UHFFFAOYSA-N
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Description

[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a complex organic compound featuring a pyridine ring substituted with an amino group, a trifluoromethyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The amino group can be introduced via a nitration-reduction sequence, and the dimethylamine group is often added through a reductive amination process.

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF₃I) under conditions that facilitate nucleophilic substitution.

    Nitration and Reduction: The aromatic ring is nitrated using nitric acid, followed by reduction to introduce the amino group.

    Reductive Amination: The final step involves the reaction of the intermediate with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the pyridine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino and dimethylamine groups can participate in hydrogen bonding and electrostatic interactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    [3-(3-Amino-phenyl)-5-methyl-pyridin-2-yl]-dimethyl-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    [3-(3-Amino-phenyl)-5-chloropyridin-2-yl]-dimethyl-amine: Contains a chlorine atom instead of a trifluoromethyl group.

    [3-(3-Amino-phenyl)-5-bromopyridin-2-yl]-dimethyl-amine: Features a

Properties

IUPAC Name

3-(3-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-20(2)13-12(9-4-3-5-11(18)6-9)7-10(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQWMLJRTVRUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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